
2-Methoxy-2-(3-methoxyphenyl)ethylamine
Overview
Description
2-Methoxy-2-(3-methoxyphenyl)ethylamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the phenyl ring and an ethylamine chain
Mechanism of Action
Target of Action
It is structurally similar to 3-methoxyphenethylamine , which has been studied for its binding affinity with P450 2D6, an enzyme involved in drug metabolism .
Mode of Action
Based on its structural similarity to 3-methoxyphenethylamine, it may interact with its target enzyme, potentially influencing the enzyme’s catalytic activity .
Biochemical Pathways
Given its potential interaction with p450 2d6, it may influence the metabolic pathways involving this enzyme .
Pharmacokinetics
Its solubility, a key factor influencing bioavailability, is reported to be insoluble in water .
Result of Action
Based on its potential interaction with p450 2d6, it may influence the metabolism of drugs that are substrates of this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-methoxybenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with an amine (such as ethylamine) in the presence of a reducing agent like sodium cyanoborohydride.
Methoxylation: The resulting intermediate is then subjected to methoxylation to introduce the second methoxy group. This can be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Continuous Flow Systems: Employing continuous flow systems to ensure efficient and consistent production.
Purification: Utilizing techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(3-methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Produces 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Yields various amines or alcohols depending on the specific conditions.
Substitution: Results in derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
Pharmaceutical Development
2-Methoxy-2-(3-methoxyphenyl)ethylamine serves as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it has been linked to the synthesis of antihypertensive agents and other therapeutic compounds.
Case Study :
- A study highlighted its use in synthesizing Carvedilol , a non-selective beta-blocker used for treating heart failure and hypertension. The synthesis involves a multi-step process where this compound acts as a critical precursor .
Antihypertensive Agents
Research has demonstrated that this compound possesses antihypertensive properties. Studies on its enantiomers have shown varying effects on blood pressure regulation.
Findings :
- Both (+) and (-) enantiomers of this compound were evaluated for their pharmacological effects, indicating potential benefits in managing hypertension .
Neuroscience and Psychiatric Research
The compound is structurally similar to certain psychoactive substances, leading to investigations into its effects on the central nervous system.
Research Insights :
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Similar structure but lacks the second methoxy group.
4-Methoxyphenethylamine: Differently positioned methoxy group on the phenyl ring.
2-Methoxyphenethylamine: Lacks the second methoxy group on the ethylamine chain.
Uniqueness
2-Methoxy-2-(3-methoxyphenyl)ethylamine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenethylamine derivatives and contributes to its specific properties and applications.
Biological Activity
2-Methoxy-2-(3-methoxyphenyl)ethylamine, an organic compound with the molecular formula , is a derivative of phenethylamine characterized by two methoxy groups on the phenyl ring. This unique structure may influence its biological activity, particularly in relation to neurotransmitter systems and metabolic pathways.
Chemical Structure and Properties
The compound consists of:
- Two methoxy groups : These influence its reactivity and interaction with biological targets.
- Ethylamine chain : Contributes to its pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Its structural similarity to 3-methoxyphenethylamine suggests potential interactions with:
- Serotonin receptors : Particularly the 5-HT2C receptor, which is implicated in mood regulation and psychotropic effects.
- Cytochrome P450 enzymes : Specifically, it may affect the activity of CYP2D6, a key enzyme in drug metabolism, influencing the pharmacokinetics of co-administered drugs .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological effects. For instance:
- Psychoactive properties : Related compounds have been studied for their psychoactive effects and potential therapeutic applications in treating mood disorders .
- Antimicrobial activity : Some studies suggest that derivatives may possess antimicrobial properties, particularly against Mycobacterium species due to their interaction with respiratory enzymes .
Case Studies
- Neurotransmitter Interaction : A study investigated the binding affinity of similar compounds at serotonin receptors. The findings indicated that modifications in methoxy substitution significantly altered receptor affinity and selectivity, suggesting a pathway for developing selective agonists for therapeutic use .
- Metabolic Profiling : Another study focused on the metabolism of methoxylated phenethylamines, demonstrating that compounds like this compound could modulate CYP2D6 activity, impacting the metabolism of various pharmaceuticals .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-methoxy-2-(3-methoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-4-8(6-9)10(7-11)13-2;/h3-6,10H,7,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRFEXNTXJGYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946383 | |
Record name | 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23582-54-9 | |
Record name | Phenethylamine, m,beta-dimethoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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